11-(Ethyldisulfanyl)-N-propylundecanamide
Description
11-(Ethyldisulfanyl)-N-propylundecanamide is an organic compound characterized by the presence of an ethyldisulfanyl group and a propylundecanamide structure
Properties
CAS No. |
575455-21-9 |
|---|---|
Molecular Formula |
C16H33NOS2 |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
11-(ethyldisulfanyl)-N-propylundecanamide |
InChI |
InChI=1S/C16H33NOS2/c1-3-14-17-16(18)13-11-9-7-5-6-8-10-12-15-20-19-4-2/h3-15H2,1-2H3,(H,17,18) |
InChI Key |
OQDDNLYKKQSWLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCCCCCCCCCSSCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Ethyldisulfanyl)-N-propylundecanamide typically involves the reaction of an appropriate amine with an ethyldisulfanyl-containing precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
On an industrial scale, the production of 11-(Ethyldisulfanyl)-N-propylundecanamide may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
11-(Ethyldisulfanyl)-N-propylundecanamide can undergo several types of chemical reactions, including:
Oxidation: The ethyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine or carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyldisulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
11-(Ethyldisulfanyl)-N-propylundecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving disulfide bonds.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-(Ethyldisulfanyl)-N-propylundecanamide involves its interaction with molecular targets, such as enzymes or receptors, through its ethyldisulfanyl and amide groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit or activate specific enzymes, thereby influencing metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 11-(Methyldisulfanyl)-N-propylundecanamide
- 11-(Butyldisulfanyl)-N-propylundecanamide
- 11-(Ethyldisulfanyl)-N-butylundecanamide
Uniqueness
11-(Ethyldisulfanyl)-N-propylundecanamide is unique due to its specific ethyldisulfanyl group, which imparts distinct chemical properties compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
